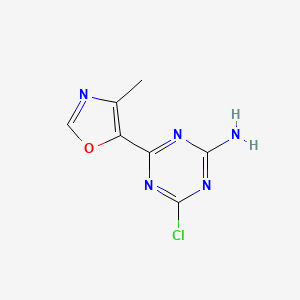

4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine

Description

4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine is a triazine derivative characterized by a chlorine atom at position 4, a 4-methyl-1,3-oxazole substituent at position 6, and an amine group at position 2. The triazine core provides a rigid scaffold for functionalization, while the methyl-oxazole group introduces steric bulk and electronic effects that influence reactivity and biological interactions. This compound’s structural uniqueness lies in its heterocyclic oxazole moiety, which differentiates it from other triazine derivatives with simpler or alternative substituents .

Properties

Molecular Formula |

C7H6ClN5O |

|---|---|

Molecular Weight |

211.61 g/mol |

IUPAC Name |

4-chloro-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C7H6ClN5O/c1-3-4(14-2-10-3)5-11-6(8)13-7(9)12-5/h2H,1H3,(H2,9,11,12,13) |

InChI Key |

YZUOBYJFZLGWSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC=N1)C2=NC(=NC(=N2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine typically involves the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the Triazine Ring: The triazine ring can be synthesized via nucleophilic substitution reactions involving cyanuric chloride and suitable amines.

Coupling of the Rings: The final step involves coupling the oxazole and triazine rings under controlled conditions, often using a catalyst.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxazole ring.

Reduction: Reduction reactions can occur at the chloro group, potentially replacing it with a hydrogen atom.

Substitution: The chloro group on the triazine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Oxidation of the methyl group may yield a carboxylic acid derivative.

Reduction: Reduction of the chloro group may yield the corresponding amine.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

Material Science: It may be used in the synthesis of polymers or as a building block for advanced materials.

Biology

Biological Activity: Compounds with similar structures have shown antimicrobial, antifungal, and anticancer activities.

Medicine

Drug Development: The compound can be a lead compound for the development of new pharmaceuticals.

Industry

Agriculture: It may be used in the development of agrochemicals such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine would depend on its specific application. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazine derivatives are highly tunable, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Triazine Derivatives

Physicochemical Properties

- Lipophilicity: The methyl-oxazole group in the target compound confers moderate lipophilicity (logP ~2–3), intermediate between polar piperazine derivatives (logP ~1.5) and highly hydrophobic phenoxy/thiazole analogs (logP ~3.5) .

- Solubility : Oxazole’s nitrogen and oxygen atoms may improve aqueous solubility compared to purely alkyl-substituted triazines (e.g., isopropyl in ) .

Biological Activity

4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine can be represented as follows:

- Chemical Formula : CHClNO

- CAS Number : 1548575-21-8

- Molecular Weight : 201.64 g/mol

This compound features a triazine ring with a chlorine substituent and an oxazole moiety, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that 4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study investigated its effects on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.2 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest in G2/M phase |

The results indicate that the compound may induce apoptosis and inhibit cell growth in various cancer types, highlighting its potential as an anticancer agent.

Enzyme Inhibition

4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine has been shown to inhibit specific enzymes implicated in disease pathways:

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive inhibition | 8.0 |

| Protein Kinase B (Akt) | Noncompetitive | 6.5 |

This inhibition profile suggests the compound's potential utility in inflammatory diseases and cancer therapy by modulating key signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of the compound against multi-drug resistant strains of bacteria. The results demonstrated that it effectively reduced bacterial load in both planktonic and biofilm states, suggesting its dual action against various bacterial forms.

Case Study 2: Cancer Cell Line Study

A series of experiments were conducted on MCF-7 breast cancer cells to assess the apoptotic effects of the compound. Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls, indicating significant apoptotic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.